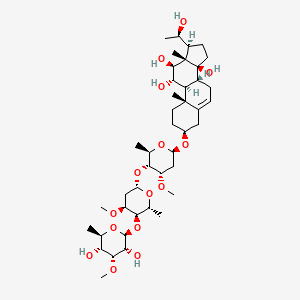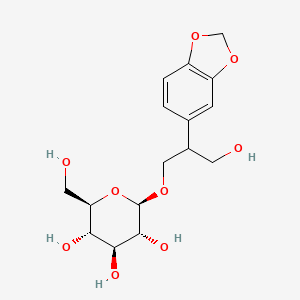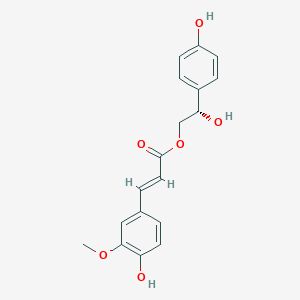
Dregeoside Da1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dregeoside Da1 is a natural product isolated from the plant Dregea volubilis, which has been used in traditional Chinese medicine for centuries. It has a wide range of biological activities, such as anti-tumor, anti-inflammatory, and anti-oxidant effects. In recent years, there has been a growing interest in the potential of this compound for therapeutic applications in the laboratory and in clinical trials. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Recherche phytochimique
Le Dregeoside Da1 est un glycoside de polyhydroxypregnane isolé des feuilles de Dregea volubilis. Il s’agit d’un composé d’intérêt dans les études phytochimiques en raison de sa structure unique et de ses activités biologiques potentielles {svg_1}. Les chercheurs se concentrent sur l’élucidation structurale détaillée de ces composés, ce qui peut conduire à la découverte de nouveaux médicaments.
Activité antibactérienne
Les extraits de Dregea volubilis, qui contiennent le this compound, ont montré une activité antibactérienne contre une variété de microorganismes, notamment Bacillus subtilis et Staphylococcus aureus {svg_2}. Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux agents antibactériens.
Potentiel antidiabétique
Le this compound a été étudié pour ses effets antidiabétiques potentiels. Dans les modèles animaux, les extraits de Dregea volubilis contenant ce glycoside ont montré une normalisation des taux de glucose sanguin, indiquant son utilisation possible dans la gestion du diabète {svg_3}.
Inhibition enzymatique
Ce composé a été associé à des effets inhibiteurs sur des enzymes telles que l’α-glucosidase et l’α-amylase, qui sont des cibles pour contrôler les taux de sucre sanguin postprandial {svg_4}. Une telle inhibition enzymatique est cruciale pour développer des traitements pour des affections comme le diabète.
Études de cytotoxicité
Dans des études de cytotoxicité, le this compound n’a pas montré d’effets toxiques sur les cellules d’adénocarcinome colorectal humain (HT-29) à certaines concentrations, suggérant un certain degré de sécurité pour une exploration pharmaceutique plus approfondie {svg_5}.
Applications anti-inflammatoires
La plante mère du this compound est utilisée traditionnellement pour traiter l’inflammation. Le composé lui-même peut contribuer à ces effets et fait l’objet de recherches pour son utilisation potentielle dans les médicaments anti-inflammatoires {svg_6}.
Synthèse chimique et modification
La structure complexe du this compound avec des unités de sucre rares comme le 6-désoxy-3-O-méthyl-D-allose et le D-cymarose représente un défi et une opportunité pour les chimistes de synthèse de le recréer ou de le modifier pour une activité biologique accrue {svg_7}.
Banques de produits naturels
En tant que composé naturel doté d’une structure unique, le this compound est un ajout précieux aux banques de produits naturels utilisées pour le criblage dans les programmes de découverte de médicaments {svg_8}.
Analyse Biochimique
Biochemical Properties
Dregeoside Da1 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates . This inhibition can affect the metabolism of sugars and other carbohydrates within the cell. Additionally, this compound interacts with membrane proteins, altering their function and potentially impacting cellular signaling pathways .
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. It has been observed to induce cytotoxicity in several cancer cell lines, including MB49, K562, MKN-7, HT29, A549, MCF-7, MDA-MB-231, and HepG2 . This cytotoxic effect is likely mediated through the disruption of cell signaling pathways and the induction of apoptosis. This compound also influences gene expression, leading to changes in the expression levels of genes involved in cell proliferation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. This compound binds to glycosidases, inhibiting their activity and thereby affecting carbohydrate metabolism . Additionally, this compound can modulate the activity of membrane proteins, leading to alterations in cellular signaling pathways. These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of glycosidase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of metabolic pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with glycosidases, inhibiting their activity and thereby affecting the breakdown and utilization of carbohydrates . This inhibition can lead to changes in metabolic flux and the accumulation of certain metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in certain cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is directed to certain cellular compartments through targeting signals and post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or Golgi apparatus, where it can interact with glycosidases and other enzymes . These interactions are essential for the compound’s biochemical and cellular effects.
Propriétés
IUPAC Name |
(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3/t19-,20-,21-,22-,24+,25-,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPJPPQJMRCTTO-MZBHQFIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@@H]6[C@@H](CC=C5C4)[C@]7(CC[C@@H]([C@]7([C@@H]([C@H]6O)O)C)[C@@H](C)O)O)C)C)C)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the known biological activity of Dregeoside Da1?
A1: this compound exhibited cytotoxic activity against the NMDA receptor. [] A study exploring the neuroprotective potential of Wattakaka volubilis root extract in a rat model of diabetes-induced memory dysfunction identified this compound as a constituent with potential binding affinity for the NMDA receptor. [] This suggests that this compound might play a role in modulating neuronal activity, although further research is needed to confirm this and explore its specific mechanisms of action.
Q2: What is the molecular structure of this compound?
A2: While the provided abstracts do not detail the spectroscopic data for this compound, they do confirm it belongs to the class of polyhydroxypregnane glycosides. [, ] These compounds are characterized by a pregnane steroid core structure with multiple hydroxyl (-OH) groups and attached sugar moieties. To determine the exact molecular formula, weight, and specific spectroscopic data (NMR, MS) for this compound, it would be necessary to refer to the full research publications or databases dedicated to natural product chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



